(3R,4R)-3-Bromo-4-methoxytetrahydrofuran

Description

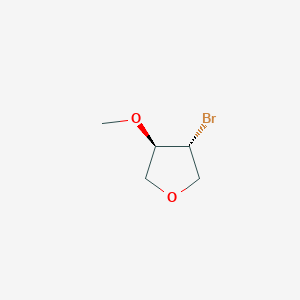

(3R,4R)-3-Bromo-4-methoxytetrahydrofuran is a chiral compound with significant importance in organic synthesis and medicinal chemistry. This compound features a tetrahydrofuran ring substituted with a bromine atom at the third carbon and a methoxy group at the fourth carbon. Its unique stereochemistry and functional groups make it a valuable intermediate in the synthesis of various biologically active molecules.

Properties

IUPAC Name |

(3R,4R)-3-bromo-4-methoxyoxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c1-7-5-3-8-2-4(5)6/h4-5H,2-3H2,1H3/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHVSLOXBBZGPI-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1COCC1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1COC[C@H]1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2249724-40-9 | |

| Record name | rac-(3R,4R)-3-bromo-4-methoxyoxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-3-Bromo-4-methoxytetrahydrofuran typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as a tetrahydrofuran derivative.

Bromination: The precursor undergoes bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromine atom at the desired position.

Methoxylation: The brominated intermediate is then treated with a methoxylating agent, such as sodium methoxide, to introduce the methoxy group at the fourth carbon.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yield and purity while minimizing by-products and waste.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted tetrahydrofuran derivatives.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding carbonyl compounds under specific conditions.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the methoxy group to a hydroxyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products:

- Substituted tetrahydrofuran derivatives

- Carbonyl compounds

- Hydroxylated tetrahydrofuran derivatives

Scientific Research Applications

(3R,4R)-3-Bromo-4-methoxytetrahydrofuran has diverse applications in scientific research:

Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a building block for biologically active molecules.

Medicine: It is employed in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: The compound finds applications in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (3R,4R)-3-Bromo-4-methoxytetrahydrofuran depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and methoxy groups play crucial roles in binding interactions with molecular targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

- (3R,4R)-3-Chloro-4-methoxytetrahydrofuran

- (3R,4R)-3-Iodo-4-methoxytetrahydrofuran

- (3R,4R)-3-Bromo-4-hydroxytetrahydrofuran

Uniqueness: (3R,4R)-3-Bromo-4-methoxytetrahydrofuran is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs. The presence of both bromine and methoxy groups allows for versatile chemical transformations and interactions with biological targets.

Biological Activity

(3R,4R)-3-Bromo-4-methoxytetrahydrofuran is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Structural Characteristics

The molecular formula of this compound is CHBrO, with a molecular weight of 179.03 g/mol. Its structure features a tetrahydrofuran ring substituted with bromine and methoxy groups, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHBrO |

| Molecular Weight | 179.03 g/mol |

| SMILES | CO[C@@H]1COC[C@H]1Br |

| InChI | InChI=1S/C5H9BrO2/c1-7-5-3-8-2-4(5)6/h4-5H,2-3H2,1H3/t4-,5-/m1/s1 |

Synthesis

The synthesis of this compound typically involves the bromination of a precursor compound under controlled conditions. Specific methods may include the use of bromine in the presence of catalysts such as iron(III) chloride in an organic solvent.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains:

- Staphylococcus aureus

- Escherichia coli

The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer potential. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell growth and survival.

Enzyme Inhibition

The bromine and methoxy groups in this compound are believed to play crucial roles in its ability to inhibit specific enzymes. These interactions can lead to altered metabolic processes within target organisms.

Case Studies

Case Study 1: Antimicrobial Testing

In a laboratory setting, this compound was tested against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for Staphylococcus aureus , demonstrating its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

A study involving human cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability after 48 hours of exposure. The IC50 value was determined to be approximately 30 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.